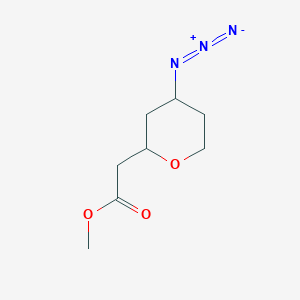

Methyl 2-(4-azidooxan-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-azidooxan-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-13-8(12)5-7-4-6(10-11-9)2-3-14-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBLEJJJZFGLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(CCO1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of Methyl 2-(4-azidooxan-2-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Azido-Sugar Motif in Modern Glycobiology

The study of glycosylation is critical to understanding a vast array of biological phenomena, from cell-cell recognition to disease pathogenesis. The introduction of bioorthogonal chemical reporters, such as the azide group, into sugar molecules has revolutionized our ability to probe these complex systems.[1][2][3] Methyl 2-(4-azidooxan-2-yl)acetate represents a key molecular scaffold within this class of chemical tools. As a derivative of a tetrahydropyran (oxan) ring system, it serves as a mimic for common monosaccharides. The incorporated azide moiety is a versatile chemical handle, enabling covalent modification through highly specific and efficient reactions like the Staudinger ligation or "click chemistry".[1][2][4]

This guide provides a comprehensive framework for the definitive structural and analytical characterization of Methyl 2-(4-azidooxan-2-yl)acetate. It is designed not as a rigid protocol, but as a foundational document from which researchers can build robust analytical workflows, ensuring the purity, identity, and stability of this vital research compound. We will delve into the causality behind each analytical choice, grounding our discussion in the principles of spectroscopic and chromatographic analysis, while maintaining an unwavering focus on the critical safety protocols required when handling energetic functional groups like azides.

Foundational Safety Directive: Handling Organic Azides

Before any analytical work commences, it is imperative to recognize that organic azides are potentially explosive compounds.[5][6] They can be sensitive to heat, light, shock, and pressure.[5][6] The stability of an organic azide is inversely related to its nitrogen-to-carbon ratio; low molecular weight azides, such as the topic of this guide, warrant significant caution.[5][7]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses. For manipulations of neat or concentrated material, the use of a blast shield or a face shield is mandatory.[8][9]

-

Ventilation: All work with azides must be conducted within a certified chemical fume hood.[8]

-

Scale Limitation: Always work with the smallest quantity of material necessary for the experiment.[8][9]

-

Material Compatibility:

-

Metals: Avoid contact with metals, especially heavy metals, as this can form highly shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas for solid transfers.[5][8][9]

-

Acids: Never mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[5]

-

Solvents: Do not use halogenated solvents like dichloromethane or chloroform, which can react to form extremely unstable di- and tri-azidomethane.[5][6]

-

-

Storage: Store all organic azides in a cool, dark environment, preferably below room temperature in amber containers.[6][8]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[5][8] Never mix azide waste with acidic waste streams.[5][6]

Overview of the Characterization Workflow

The definitive characterization of Methyl 2-(4-azidooxan-2-yl)acetate is a multi-step process that validates its molecular structure, confirms its purity, and establishes a reference profile for future quality control. Each step provides a unique piece of information, and together they form a self-validating analytical system.

Caption: High-level workflow for the characterization of Methyl 2-(4-azidooxan-2-yl)acetate.

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can map the complete atomic connectivity.

-

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen environments in the molecule. For Methyl 2-(4-azidooxan-2-yl)acetate, we expect distinct signals for the methyl ester protons, the protons on the oxane ring, and the methylene protons of the acetate side chain. Protons adjacent to electronegative atoms (oxygen, azide) will be "deshielded" and appear at a higher chemical shift (further downfield).[10]

-

¹³C NMR Spectroscopy: This provides a count of the unique carbon environments. Key signals to identify include the carbonyl carbon of the ester (typically δ > 170 ppm), the carbon bearing the azide group (deshielded), and the carbons of the oxane ring and methyl group.

| Predicted ¹H and ¹³C NMR Data | | :--- | :--- | | ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) & Multiplicity | | Methyl Ester (-OCH₃) | ~3.7 ppm (singlet, 3H) | | Oxane Ring Protons | 3.0 - 4.5 ppm (complex multiplets) | | Acetate Methylene (-CH₂-) | ~2.5 - 2.8 ppm (multiplet, 2H) | | ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | | Ester Carbonyl (C=O) | ~170 - 175 ppm | | Oxane Ring Carbons (C-O) | ~60 - 80 ppm | | Carbon with Azide (C-N₃) | ~50 - 65 ppm | | Methyl Ester Carbon (-OCH₃) | ~52 ppm | | Acetate Methylene (-CH₂-) | ~35 - 45 ppm | Note: These are estimated values and may vary based on the solvent and specific stereochemistry.

Caption: Predicted NMR chemical shift regions for key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. The experimentally determined exact mass should match the theoretical mass of C₇H₁₁N₃O₃ (185.0795 g/mol ) to within a few parts per million (ppm).

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, we can observe characteristic losses that validate the structure.

Caption: Plausible MS/MS fragmentation pathways for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally useful for identifying specific functional groups. For an azido-containing compound, this technique is not just useful, it is definitive. The azide group possesses a strong, sharp, and highly characteristic antisymmetric stretching vibration (ν_as) that appears in a region of the spectrum that is typically free of other signals.[11][12]

-

Causality: The N≡N triple bond character in the azide functional group results in a high-frequency vibration. Its presence is an unambiguous indicator of successful azide incorporation.

-

Expected Peaks:

-

Azide (N₃) Stretch: A strong, sharp absorbance between 2100 cm⁻¹ and 2150 cm⁻¹ .[11][13] This is the most critical diagnostic peak.

-

Carbonyl (C=O) Stretch: A strong absorbance around 1730-1750 cm⁻¹ , characteristic of an ester.

-

C-H Stretch: Absorbances just below 3000 cm⁻¹ for the sp³ hybridized carbons.

-

C-O Stretch: Absorbances in the 1000-1300 cm⁻¹ region.

-

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity.

-

Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the number of components in a sample. A single spot under various solvent systems and visualization techniques (UV light, iodine, permanganate stain) is a strong indicator of purity.

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These methods provide quantitative purity data. By separating the sample and using a detector (e.g., UV-Vis for HPLC, FID or MS for GC), the area percentage of the main peak can be calculated, giving a precise purity value (e.g., >98%). The choice between HPLC and GC depends on the compound's volatility and thermal stability; given the azide group, HPLC is often the preferred method to avoid thermal decomposition.

Detailed Experimental Protocols

Protocol 5.1: NMR Sample Preparation and Analysis

-

Safety: Conduct all steps in a fume hood.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(4-azidooxan-2-yl)acetate into a clean vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% TMS).

-

Dissolution: Gently agitate the vial to ensure complete dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the data using appropriate software, performing Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 5.2: FTIR Analysis (Attenuated Total Reflectance - ATR)

-

Safety: Wear gloves and safety glasses.

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat liquid sample (or a tiny amount of solid) directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key vibrational bands, paying special attention to the ~2100 cm⁻¹ region for the azide stretch and the ~1740 cm⁻¹ region for the ester carbonyl.

Protocol 5.3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquisition: Acquire the spectrum in positive ion mode using an ESI source coupled to a high-resolution analyzer (e.g., Orbitrap or TOF).

-

Data Analysis: Determine the monoisotopic mass of the most abundant peak and compare it to the theoretical exact mass for the expected elemental formula (C₇H₁₁N₃O₃). The mass error should be less than 5 ppm.

References

-

University of Pittsburgh, Safety Office. (2013). Safe Handling of Azides. [Link]

-

University College Dublin, School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of Victoria, Environmental Health & Safety. (2022). Azides - Safe Work Procedure. [Link]

-

Columbia University, Environmental Health & Safety. (n.d.). Azide Compounds. [Link]

-

Chemistry Shorts. (2023). Safe handling of organic azides. YouTube. [Link]

-

Frankowski, M., et al. (2003). Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. AIP Publishing. [Link]

-

Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology. [Link]

-

Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes. PubMed. [Link]

-

Zimmermann, J., et al. (2008). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-azidoacetate. PubChem. [Link]

-

Organic Syntheses. (n.d.). Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Nature Protocols. [Link]

-

Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ucd.ie [ucd.ie]

- 7. youtube.com [youtube.com]

- 8. uvic.ca [uvic.ca]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Applications of 4-Azido-Pyranosides

Executive Summary

This technical guide provides a comprehensive analysis of 4-azido-pyranosides, a class of carbohydrate derivatives where the C4 hydroxyl is replaced by an azide (

Part 1: Structural Dynamics & Synthesis

The synthesis of 4-azido-pyranosides is governed by the stereochemistry of nucleophilic substitution (

The Inversion Principle

To synthesize a 4-azido-glucopyranoside (equatorial azide), one must start with a galactopyranoside (axial leaving group). Conversely, to obtain a 4-azido-galactopyranoside (axial azide), the starting material must be a glucopyranoside (equatorial leaving group).

-

Leaving Group Selection: Trifluoromethanesulfonate (Triflate, OTf) is the preferred leaving group due to its high reactivity, essential for overcoming the steric hindrance of the secondary carbon. Mesylates (OMs) are cheaper but often require higher temperatures, leading to elimination side products (4,5-unsaturated sugars).

-

Solvent Effects: The reaction requires a polar aprotic solvent (DMF or HMPA) to solvate the azide cation (usually

), leaving the

Synthetic Workflow (DOT Visualization)

The following diagram illustrates the synthesis of a 4-azido-glucoside from a galacto-precursor.

Caption: Stereochemical inversion route converting a C4-axial alcohol (Galacto) to a C4-equatorial azide (Gluco) via triflate displacement.[1]

Part 2: The "Click" Interface (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application for 4-azido sugars. However, the reactivity profile differs significantly from C6-azido sugars.

Kinetic Considerations

The C4 position is a secondary carbon flanked by the bulky C3 and C5 positions.

-

Steric Hindrance: The reaction rate of C4-azides is approximately 5–10x slower than primary C6-azides due to steric shielding of the transition state.

-

Catalyst Protection: Because the reaction is slower, the Cu(I) catalyst is prone to oxidation or disproportionation before conversion is complete. The use of stabilizing ligands (e.g., THPTA or TBTA) is mandatory to maintain the catalytic cycle.

Bioorthogonal Utility

Despite slower kinetics, 4-azido sugars are stable in physiological conditions. They are chemically orthogonal to amines, alcohols, and carboxylic acids, making them ideal for labeling cell-surface glycans (metabolic oligosaccharide engineering).

Part 3: Glycosylation Dynamics

When a 4-azido-pyranoside is used as a glycosyl donor , the azide group exerts a profound electronic effect on the anomeric center.

The "Disarming" Effect

The azide group is strongly electron-withdrawing (inductive effect).

-

Mechanism: It destabilizes the formation of the oxocarbenium ion intermediate at C1.

-

Result: 4-Azido donors are "disarmed" compared to their O-benzylated counterparts. They require stronger promoters (e.g., NIS/TfOH) for activation.

-

Selectivity: Unlike C2-acyl groups, the C4-azide is a non-participating group . It does not form a dioxolenium ion. Consequently, stereoselectivity is governed by the anomeric effect (favoring

) and solvent participation (e.g., ether solvents favoring

Reactivity Comparison Table

| Feature | 4-O-Benzyl Donor (Armed) | 4-Azido Donor (Disarmed) |

| Electronic Nature | Electron-donating (Ether) | Electron-withdrawing (Azide) |

| Reactivity | High (Reacts at -40°C) | Low (Often requires 0°C or RT) |

| Promoter Needs | Mild (e.g., IDCP) | Strong (e.g., NIS/TfOH) |

| Stereocontrol | Solvent/Steric dependent | Anomeric effect dominant ( |

| Self-Coupling | High risk | Low risk (Ideal for block synthesis) |

Part 4: The Staudinger Pathway (Reduction)

The Staudinger reaction offers a mild pathway to convert the azide into an amine, providing access to rare amino sugars (e.g., 4-amino-4-deoxy-glucose) often found in aminoglycoside antibiotics.

Mechanism & Workflow

-

Phosphine Attack: Triphenylphosphine (

) attacks the terminal nitrogen of the azide.[2] -

Nitrogen Loss:

is expelled, forming an iminophosphorane ( -

Hydrolysis: Water attacks the phosphorus, yielding the primary amine (

) and phosphine oxide (

Caption: Staudinger reduction pathway converting the azide to a primary amine via the iminophosphorane intermediate.

Part 5: Experimental Protocols

Protocol: Synthesis of Methyl 4-Azido-4-deoxy-α-D-glucopyranoside

Objective: Inversion of Galactose to Glucose-azide.

-

Starting Material: Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside (1.0 eq).

-

Activation (Triflation):

-

Dissolve substrate in dry DCM/Pyridine (10:1 v/v).

-

Cool to -10°C. Add Triflic Anhydride (

, 1.5 eq) dropwise. -

Stir 1h. Quench with ice water. Extract with DCM.[1]

-

Checkpoint: TLC should show a faster-moving spot.

-

-

Substitution (Azidation):

-

Dissolve the crude triflate in dry DMF (0.1 M concentration).

-

Add Sodium Azide (

, 5.0 eq). -

Stir at room temperature for 12h. (Heating to 50°C may be required if reaction stalls, but monitor for elimination).

-

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

-

Validation: IR Spectrum must show a strong peak at ~2100 cm⁻¹ (Azide stretch).

Protocol: CuAAC Labeling of 4-Azido Sugar

Objective: Conjugation to a terminal alkyne.[4]

-

Mix: 4-Azido sugar (1.0 eq) + Alkyne-functionalized probe (1.2 eq) in t-BuOH/Water (1:1).

-

Catalyst Prep: Premix

(0.1 eq) with THPTA ligand (0.5 eq) in water. -

Initiation: Add Sodium Ascorbate (0.5 eq) to the reaction mixture, followed by the Cu-Ligand complex.

-

Incubation: Stir at RT for 4–12 hours (longer times required for C4 azides compared to C6).

-

Purification: Chelate copper with EDTA, then purify via silica chromatography.

References

-

Stickle, W. F., et al. (2016). Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans. National Institutes of Health. Available at: [Link]

-

Dong, H., et al. (2015). Efficient Synthesis of β-d-Mannosides and β-d-Talosides by Double Parallel or Double Serial Inversion. The Journal of Organic Chemistry. Available at: [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science. Available at: [Link]

-

Fraser-Reid, B., et al. (1988). Armed/disarmed effects in glycosyl donors. Journal of the American Chemical Society. Available at: [Link]

-

Raines, R. T., et al. (2005). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society. Available at: [Link]

Sources

Strategic Protection of Azido-Sugars: A Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-sugars are indispensable tools in modern chemical biology, glycobiology, and drug development. Their utility stems from the unique properties of the azide moiety, which serves as a versatile chemical handle for bioconjugation via "click" chemistry and as a stable precursor to amines.[1][2] However, the successful synthesis and manipulation of complex azido-sugars are critically dependent on a well-designed protecting group strategy. The polyhydroxylated nature of carbohydrates necessitates the temporary masking of specific hydroxyl groups to achieve regioselectivity in subsequent reactions.[3] This guide provides an in-depth exploration of orthogonal protecting group strategies compatible with the azide functionality, offering field-proven insights into experimental design, mechanistic considerations, and practical applications.

The Azido Group: A Functional Group of Strategic Importance

The azide (–N₃) is a cornerstone of modern carbohydrate chemistry. It is relatively small, abiotic, and exhibits remarkable stability across a wide range of chemical conditions, yet it can be selectively transformed under specific, mild conditions.[4][5]

-

Bioorthogonality: The azide does not participate in native biological reactions, making it an ideal "bioorthogonal" handle. It can be introduced into cellular glycans through metabolic labeling and subsequently tagged with probes for visualization or proteomic analysis using reactions like the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][6]

-

Masked Amine: The azide group serves as an excellent protecting group for an amine.[4] It is stable to both acidic and basic conditions commonly used for the manipulation of other protecting groups. The conversion of an azide to an amine is typically achieved via reduction, which can be performed cleanly at a late stage in a synthetic sequence.[7]

-

Influence on Glycosylation: When positioned at the C-2 of a glycosyl donor, the electron-withdrawing nature of the azide makes it a non-participating group. This property is crucial for controlling the stereochemical outcome of glycosylation reactions, favoring the formation of challenging 1,2-cis glycosidic linkages.[8][9]

Despite its stability, the azide group is sensitive to certain reductive conditions (e.g., strong reducing agents like LiAlH₄ or catalytic hydrogenation with certain catalysts) and can be incompatible with some phosphine-based reagents.[10][11] A successful protecting group strategy must therefore account for these limitations.

Orthogonal Protection: The Core Principle

The synthesis of complex carbohydrates requires the differential protection of multiple hydroxyl groups. An orthogonal protecting group strategy is one in which each class of protecting group can be removed under a specific set of conditions without affecting the others.[12][13] This allows for the sequential and regioselective modification of the carbohydrate scaffold.

For azido-sugars, the key is to select a palette of protecting groups for the hydroxyl functions that are stable during the introduction of the azide and whose removal conditions do not cleave the azide, and vice-versa.

Figure 1: Conceptual workflow of an orthogonal protecting group strategy on an azido-sugar.

Key Protecting Groups for Hydroxyl Functions

The choice of protecting group is dictated by its stability, ease of introduction and removal, and its influence on the reactivity of the sugar.

Ethers (Permanent Protection)

Ether protecting groups are generally robust and stable to a wide range of reaction conditions, making them ideal for "permanent" protection that needs to survive multiple synthetic steps.[7]

-

Benzyl Ethers (Bn): Introduced using benzyl bromide (BnBr) and a base (e.g., NaH). They are stable to acidic and basic conditions.[12] Deprotection is typically achieved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[14] The azide group is generally stable to these conditions, although prolonged reaction times or more active catalysts can lead to its reduction.[7]

-

Silyl Ethers (e.g., TBDMS, TIPS): Introduced using the corresponding silyl chloride (e.g., TBDMSCl) and a weak base like imidazole.[15] Their steric bulk can be exploited for regioselective protection of primary hydroxyls.[16] They are stable to many non-acidic and non-fluoride conditions. Cleavage is achieved with fluoride sources like tetrabutylammonium fluoride (TBAF), which is fully orthogonal to most other groups and the azide.[15]

Esters (Temporary Protection)

Ester groups are electron-withdrawing, which deactivates the sugar, making glycosyl donors less reactive.[7] They are often used for temporary protection or to act as participating groups in glycosylations.

-

Acetyl (Ac) and Benzoyl (Bz) Esters: Introduced using the corresponding acid anhydride or chloride (e.g., Ac₂O or BzCl) in the presence of a base like pyridine.[17] They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (e.g., NaOMe in MeOH or K₂CO₃).[17] These conditions are fully compatible with the azide group.

Cyclic Acetals

Cyclic acetals protect vicinal diols and are valuable for manipulating specific pairs of hydroxyl groups.

-

Benzylidene Acetals: Formed by reacting a 1,2- or 1,3-diol with benzaldehyde dimethyl acetal under acidic catalysis. In hexopyranosides, they are commonly used to protect the C4 and C6 hydroxyls.[7][17] They are stable to basic conditions but are cleaved by acid. Reductive opening of the benzylidene ring can provide a selective method to generate a single free hydroxyl and a benzyl ether.[18]

-

Isopropylidene Acetals (Acetonides): Formed using acetone or 2,2-dimethoxypropane with an acid catalyst, typically protecting cis-diols.[15] Like benzylidenes, they are stable to base and removed with acid.

Table 1: Summary of Common Hydroxyl Protecting Groups Compatible with Azides

| Protecting Group | Introduction Reagents | Cleavage Reagents | Azide Compatibility Notes |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C; Na/NH₃ | Generally good; azide may be reduced under harsh hydrogenation.[7] |

| p-Methoxybenzyl (PMB) | PMBCl, NaH | DDQ, CAN | Excellent orthogonality. Cleavage is oxidative.[7] |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF; AcOH | Excellent orthogonality. Cleaved by fluoride or acid.[15] |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | TBAF | Excellent orthogonality. More stable to acid than TBDMS.[15] |

| Acetyl (Ac) | Ac₂O, Pyridine | NaOMe/MeOH; K₂CO₃ | Excellent orthogonality. Cleaved by base.[17] |

| Benzoyl (Bz) | BzCl, Pyridine | NaOMe/MeOH | Excellent orthogonality. More stable to hydrolysis than acetyl.[17] |

| Benzylidene Acetal | PhCH(OMe)₂, CSA | H₂O/H⁺; H₂, Pd/C (reductive opening) | Good. Acidic cleavage is compatible. |

The Azide as a Non-Participating Group in Glycosylation

The stereochemical outcome of a glycosylation reaction is profoundly influenced by the protecting group at the C-2 position.[19]

-

Participating Groups: An acyl group (like acetyl or benzoyl) at C-2 can participate in the reaction by forming a cyclic acyl oxonium ion intermediate. This intermediate shields one face of the sugar, leading to the stereoselective formation of 1,2-trans glycosides.

-

Non-Participating Groups: An ether or an azide group at C-2 cannot form this cyclic intermediate. The reaction proceeds through a more planar oxocarbenium ion, and the stereochemical outcome is influenced by other factors, often favoring the formation of the thermodynamically more stable anomer or allowing for the synthesis of the challenging 1,2-cis linkage.[8]

Figure 2: Influence of the C-2 substituent on the stereochemical outcome of glycosylation.

Experimental Protocols: Key Methodologies

Trustworthy protocols are the foundation of reproducible science. The following are representative procedures for key transformations.

Protocol 1: Regioselective Silylation of a Primary Hydroxyl

This protocol demonstrates the selective protection of the C-6 primary hydroxyl group in the presence of secondary hydroxyls and an azide.

-

Dissolution: Dissolve the azido-sugar (1.0 eq) in anhydrous pyridine or DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching: Quench the reaction by adding methanol (5 mL) and stir for 15 minutes.

-

Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

Protocol 2: Conversion of an Azide to an N-Acetyl Group

This workflow illustrates the "masked amine" strategy, a cornerstone of amino-sugar synthesis.[4]

Figure 3: Workflow for the conversion of an azide to an N-acetyl group.

-

Reduction (Staudinger Reaction): Dissolve the protected azido-sugar (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v). Add triphenylphosphine (PPh₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-6 hours until TLC analysis indicates complete consumption of the starting material. The azide is reduced to a primary amine.

-

Acetylation (in situ): Without isolating the intermediate amine, add pyridine (3.0 eq) followed by acetic anhydride (Ac₂O, 2.0 eq).

-

Reaction: Stir at room temperature for 1-3 hours.

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the N-acetylated product.

Conclusion and Future Outlook

The strategic use of protecting groups is fundamental to the chemical synthesis of azido-sugars. A successful strategy hinges on the principle of orthogonality, allowing for the selective masking and demasking of hydroxyl groups without compromising the integrity of the vital azide functionality. The choice of ether, ester, or acetal protecting groups must be carefully considered based on the overall synthetic plan. As the demand for complex glycans in drug discovery and diagnostics continues to grow, the development of even more sophisticated and orthogonal protecting group strategies will remain a critical area of research, enabling the synthesis of novel glycotools to unravel the complexities of the glycome.

References

-

Ye, X.-S., & Zhang, Q. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 45(8), 1349–1360. Available at: [Link]

-

Taylor, C. M. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Sheffield. Available at: [Link]

-

Davis, B. G. (n.d.). Strategies for Protecting Group Free Glycosidation. University of Oxford. Available at: [Link]

-

Kovács, L., & Oláh, V. (2009). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link]

-

Boltje, T. J., & van Delft, F. L. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 163-177. Available at: [Link]

-

Wittmann, V. (2010). Azides in carbohydrate chemistry. KOPS - University of Konstanz. Available at: [Link]

-

Grandin, C., et al. (2011). Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. Methods in Molecular Biology. Available at: [Link]

-

Pelletier, G., et al. (2007). A highly efficient azide-based protecting group for amines and alcohols. Organic Letters, 9(13), 2573-2576. Available at: [Link]

-

Wang, Y., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Azido Sugars in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(6), 796-807. Available at: [Link]

-

van der Vorm, S. (2010). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Kofsky, J. M., et al. (2020). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ResearchGate. Available at: [Link]

-

Kofsky, J. M., et al. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. Available at: [Link]

-

van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 14(6), 1512-1520. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

Bodnár, B., et al. (2017). Azides in Carbohydrate Chemistry. ResearchGate. Available at: [Link]

-

Thon, V., et al. (2012). Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans. Journal of Organic Chemistry, 77(21), 9538-9552. Available at: [Link]

-

Goti, A., et al. (2011). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

-

Dube, D. H., & Bertozzi, C. R. (2005). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. Available at: [Link]

-

Roy, R., et al. (1995). Glycosyl azides as building blocks in convergent syntheses of oligomeric lactosamine and Lewis(x) saccharides. Tetrahedron, 51(18), 5323-5340. Available at: [Link]

-

Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science. Available at: [Link]

-

Boons, G.-J. (2011). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Myers, A. (n.d.). Protecting Groups. Harvard University. Available at: [Link]

-

Pourceau, G., et al. (2009). A One-Step Synthesis of Azide-Tagged Carbohydrates: Versatile Intermediates for Glycotechnology. ResearchGate. Available at: [Link]

-

D'Oca, M. G. M., & Palmacci, E. R. (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. MDPI. Available at: [Link]

-

Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

van der Vorm, S. (2010). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Wrodnigg, T. M., & Striecher, S. (2011). One-step conversion of unprotected sugars to β-glycosyl azides using 2-chloroimidazolinium salt in aqueous solution. ResearchGate. Available at: [Link]

-

Szabó, L., et al. (2018). Common protection–deprotection strategies in carbohydrate synthesis. ResearchGate. Available at: [Link]

-

Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934-4950. Available at: [Link]

-

Djukanovic, D., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(20), 4383-4411. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]

- 10. A highly efficient azide-based protecting group for amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Protective Groups [organic-chemistry.org]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. alchemyst.co.uk [alchemyst.co.uk]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 18. researchgate.net [researchgate.net]

- 19. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Characterization of Azido-Tetrahydropyran Derivatives

Executive Summary

Azido-tetrahydropyran (azido-THP) derivatives occupy a critical niche in modern drug discovery. They serve two distinct roles: as bioisosteres for glycosyl azides in carbohydrate chemistry and as versatile linkers in fragment-based drug discovery (FBDD). Their utility is defined by the unique physics of the azide moiety—a 1,3-dipole capable of bioorthogonal "Click" chemistry—coupled with the conformational flexibility of the pyran ring.

This guide provides a rigorous analysis of the physical properties, safety thresholds, and synthesis workflows for these compounds, specifically distinguishing between the anomeric (2-azido) and non-anomeric (3/4-azido) isomers.

Structural & Conformational Dynamics

The physical behavior of azido-THPs is governed by the position of the azide substituent relative to the ring oxygen. This dictates the preferred conformation (axial vs. equatorial) and, consequently, the compound's reactivity and spectroscopic signature.

The Anomeric Effect (2-Azido-THP)

Unlike standard cyclohexane systems where bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions, 2-azido-tetrahydropyran exhibits a strong preference for the axial conformation.

-

Mechanism: The endo-anomeric effect. The lone pair on the ring oxygen (

) donates electron density into the antibonding orbital of the C-N bond ( -

Thermodynamic Consequence: This hyperconjugation stabilizes the axial conformer by approximately 1.2–1.6 kcal/mol compared to the equatorial form, despite steric repulsion.

-

Dipole Minimization: The axial conformer also minimizes the net dipole moment, as the dipoles of the ring oxygen and the azide group are partially opposed.

Steric Dominance (3- and 4-Azido-THP)

In 3-azido and 4-azido derivatives, the anomeric effect is absent. The conformational equilibrium is driven purely by steric thermodynamics (

-

4-Azido-THP: Exists predominantly in the chair conformation with the azide group equatorial . However, the energy barrier to the axial conformer is relatively low (~0.6 kcal/mol), allowing for rapid ring flipping at room temperature.

Visualization: Conformational Logic

The following diagram illustrates the divergent stability logic between the 2-position and 4-position isomers.

Caption: Comparative stability drivers. Green arrows indicate the dominant thermodynamic force favoring the specific conformation.

Spectroscopic Fingerprinting

Reliable identification of azido-THPs relies on specific vibrational and magnetic resonance signatures. These values are consistent across most THP derivatives.

Infrared Spectroscopy (The "Killer" Feature)

The azide group provides a diagnostic handle that is distinct from almost all other organic functionalities.

-

Asymmetric Stretch (

): A strong, sharp peak at 2090–2120 cm⁻¹ . -

Symmetric Stretch (

): A weaker band around 1250–1300 cm⁻¹ (often obscured). -

Validation: If the peak at ~2100 cm⁻¹ is absent, the azidation failed. If it is broad or split, suspect decomposition or mixture with starting mesylates.

NMR Characteristics

The electronegativity of the azide group (

| Nucleus | Position | Chemical Shift ( | Multiplicity | Note |

| ¹H | H-C-N₃ (4-position) | 3.50 – 3.70 | Multiplet (tt) | Characteristic splitting due to axial/equatorial neighbors. |

| ¹H | H-C-N₃ (2-position) | 4.40 – 5.20 | Doublet (d) | Shift depends heavily on axial/equatorial orientation ( |

| ¹³C | C-N₃ | 55.0 – 65.0 | Singlet | Upfield relative to C-OH (~68 ppm), downfield of C-H. |

Thermodynamic & Safety Profiles (Critical)

Working with organic azides requires strict adherence to safety protocols due to their potential for explosive decomposition. Azido-THPs are generally stable if they adhere to the "Rule of Six" or C/N ratio guidelines.

Stability Calculations

Before synthesis, you must calculate the safety factor (

Equation 1: The C/N Ratio

- : Number of Carbons

- : Number of Oxygens

- : Number of Nitrogens (3 for azide)

Example: 4-Azidotetrahydropyran (

-

,

-

Ratio:

-

Verdict: Borderline. This compound is stable at room temperature but should not be distilled and must be stored cold. It violates the strict "Ratio of 3" but falls within the "manageable with care" zone (Ratio > 1) common in research.

Safety Decision Workflow

Use this logic gate before scaling any reaction involving azido-THP.

Caption: Risk assessment protocol based on elemental composition (Sharpless/IUPAC guidelines).

Experimental Protocol: Synthesis of 4-Azidotetrahydropyran

This protocol utilizes a nucleophilic substitution on a sulfonate ester. It is preferred over ring-opening strategies for 4-substituted derivatives as it guarantees regioselectivity.

Reaction Scheme:

-

Activation: THP-4-ol + MsCl

THP-4-OMs -

Substitution: THP-4-OMs + NaN₃

THP-4-N₃ (Sɴ2 inversion)

Step 1: Mesylation (Activation)

-

Reagents: Tetrahydro-4H-pyran-4-ol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Cool solution of alcohol and Et₃N in DCM to 0°C.

-

Add MsCl dropwise (exothermic).

-

Stir 2h at 0°C.

-

Workup: Wash with cold 1M HCl, then NaHCO₃. Dry (MgSO₄) and concentrate.

-

Checkpoint: ¹H NMR should show a sharp singlet at ~3.0 ppm (Ms-methyl).

-

Step 2: Azidation (The Critical Step)

-

Reagents: Crude THP-4-OMs, Sodium Azide (NaN₃, 1.5 eq).

-

Solvent: DMF (Dimethylformamide) - essential for Sɴ2 rate enhancement.

-

Temp: 60–80°C.

-

Procedure:

-

Dissolve THP-4-OMs in DMF (0.5 M concentration).

-

Add NaN₃ (solid) carefully. Warning: NaN₃ is acutely toxic.

-

Heat to 70°C for 12 hours behind a blast shield.

-

Workup (Crucial for Safety):

-

Dilute with excess water (to dissolve unreacted NaN₃).

-

Extract with Diethyl Ether or Ethyl Acetate (

). -

Do NOT concentrate to dryness on a rotovap if the bath is >30°C. Keep solution concentrated but solvated if possible.

-

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Azides move faster than the starting mesylate.

-

Self-Validating Quality Control

-

TLC: Stain with Triphenylphosphine (PPh₃) followed by Ninhydrin. The azide reduces to an amine on the plate, then stains purple/red.

-

IR: Confirm peak at ~2100 cm⁻¹.

-

Safety Check: Ensure no chlorinated solvents remain if disposing of azide waste (risk of diazidomethane formation).[2]

References

-

Azide Safety & Stability

- Guidelines for Organic Azides. University of California, Santa Cruz (UCSC) EH&S.

-

Available at: [Link]

-

Spectroscopic Data

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

-

Available at: [Link]

-

Conformational Analysis

- Theoretical study on the anomeric effect in α-substituted tetrahydropyrans.

-

Available at: [Link]

-

Synthesis Protocol Grounding

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis & Handling Guide: Methyl 2-(4-azidooxan-2-yl)acetate

Executive Summary

Methyl 2-(4-azidooxan-2-yl)acetate (C₈H₁₃N₃O₃) represents a specialized heterocyclic building block, integrating a tetrahydropyran (oxane) core with a bioorthogonal azide handle and a reactive methyl ester.[1] Its structural duality makes it a high-value scaffold for fragment-based drug discovery (FBDD) and "click" chemistry applications.

This technical guide provides a rigorous framework for the spectroscopic identification, stereochemical assignment, and safe handling of this compound. Given the energetic nature of the azido functionality relative to its molecular weight, strict adherence to the safety protocols outlined herein is mandatory.[2]

Part 1: Safety Protocol & Handling (Critical)

The "Rule of Six" Assessment

The safety of organic azides is often estimated using the "Rule of Six," which states that the number of carbon atoms (

For Methyl 2-(4-azidooxan-2-yl)acetate (C₈H₁₃N₃O₃):

Verdict: While this compound passes the Rule of Six (

Mandatory Safety SOP

-

Isolation: Never distill this compound to dryness. Concentrate only at ambient temperature or below.

-

Tools: Use Teflon or ceramic spatulas only. Metal spatulas can generate friction hotspots or form trace metal azides (highly explosive) if free azide ions are present.

-

Solvents: Avoid halogenated solvents (DCM, CHCl₃) during reaction phases involving sodium azide to prevent the formation of di/tri-azidomethane.

-

Storage: Store as a solution or wet solid at -20°C, protected from light.

Part 2: Structural Characterization Workflow

The elucidation of this molecule relies on a tripartite workflow: IR for functional group validation, NMR for stereochemical assignment, and MS for molecular weight confirmation.

Infrared Spectroscopy (FT-IR)

IR is the rapid " go/no-go " checkpoint for this synthesis.

| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Feature |

| Azide (-N₃) | 2090 - 2110 | Strong | Sharp, asymmetric stretching band. Absence indicates failed substitution or reduction. |

| Ester (C=O) | 1735 - 1750 | Strong | Typical saturated ester carbonyl stretch. |

| C-O (Ether/Ester) | 1150 - 1250 | Medium | C-O-C stretching of the oxane ring and ester linkage. |

Nuclear Magnetic Resonance (NMR)

NMR is critical for determining the relative stereochemistry (cis/trans) between the C2-acetate arm and the C4-azide group.

¹H NMR Analysis (Predicted in CDCl₃, 400 MHz)

The conformation of the oxane ring is typically a chair. The coupling constants (

-

Scenario A: Equatorial Azide (cis-2,4 if C2 is equatorial)

-

The geminal proton

is axial . -

Signal: Multiplet (tt or similar).

-

Coupling: Two large axial-axial couplings (

Hz) with

-

-

Scenario B: Axial Azide (trans-2,4 if C2 is equatorial)

-

The geminal proton

is equatorial . -

Signal: Narrow multiplet (quintet-like).

-

Coupling: Only small axial-equatorial or equatorial-equatorial couplings (

Hz).

-

Table: Expected ¹H NMR Shifts

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| OMe | 3.68 | Singlet | 3H | Methyl ester (characteristic). |

| H4 | 3.50 - 3.80 | Multiplet | 1H | Deshielded by Azide. Splitting defines stereochem. |

| H2 | 3.60 - 3.90 | Multiplet | 1H | Flanked by Ring O and Acetate. |

| CH₂-CO | 2.45 - 2.60 | DD or M | 2H | Alpha to carbonyl; diastereotopic protons. |

| H6 a/b | 3.40 - 4.00 | Multiplet | 2H | Adjacent to Ring O. |

| H3, H5 | 1.40 - 2.00 | Multiplets | 4H | Ring methylene protons. |

¹³C NMR Analysis (Predicted)

-

C=O (Ester): ~171.0 ppm

-

C2 (Ring): ~74.0 ppm (Deshielded by O)

-

C6 (Ring): ~67.0 ppm (Deshielded by O)

-

C4 (C-N₃): ~58.0 ppm (Diagnostic Azide Shift)

-

OMe: ~51.8 ppm

Mass Spectrometry (MS)[5][6]

-

Ionization: ESI (Positive Mode).

-

Parent Ion:

or -

Fragmentation: Azides are fragile. Expect a loss of

( -

Calculated Mass: 215.09 (Monoisotopic).

Part 3: Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the synthesis and stereochemistry of the target molecule.

Caption: Analytical workflow for the isolation and stereochemical validation of azido-oxane derivatives.

Part 4: Synthesis Context (Mechanistic Insight)

To understand the spectroscopy, one must understand the synthesis. This molecule is likely generated via Nucleophilic Substitution (

-

Precursor: Methyl 2-(4-hydroxyoxan-2-yl)acetate.

-

Activation: Conversion of -OH to a leaving group (Mesylate/Tosylate).

-

Displacement: Reaction with Sodium Azide (

).[5]

Crucial Consequence:

-

If you start with cis-4-hydroxy (equatorial OH), you obtain trans-4-azido (axial N3).

-

If you start with trans-4-hydroxy (axial OH), you obtain cis-4-azido (equatorial N3).

Note: The cis-isomer (equatorial azide) is thermodynamically more stable. If the synthesis involves a carbocation intermediate (unlikely for secondary carbons but possible), you may get a racemic mixture favoring the equatorial product.

References

-

Safe Handling of Azides

- Guidelines for the Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety.

-

(General EHS landing for verification of protocols).

-

Spectroscopy of Azides

-

Tetrahydropyran Synthesis

Sources

Methodological & Application

Anomeric control in glycosylation with pyranoside derivatives

Application Note: Precision Anomeric Control in Pyranoside Glycosylation

Abstract

Stereoselective formation of the glycosidic bond remains the most significant bottleneck in carbohydrate chemistry and drug development. Unlike peptide or oligonucleotide synthesis, glycosylation creates a new stereocenter at the anomeric position (C1), yielding either

Part 1: Mechanistic Foundations & Decision Matrix

To achieve high Anomeric Excess (AE), one must select the glycosyl donor and reaction conditions based on the desired relationship between the C1 and C2 substituents.

The Two Primary Pathways

-

Pathway A: Neighboring Group Participation (NGP).

-

Mechanism: A protecting group at C2 (ester, carbamate) acts as an internal nucleophile, attacking the oxocarbenium ion to form a bicyclic acyloxonium intermediate. This blocks one face of the ring, forcing the acceptor to attack from the opposite side (trans to the C2 substituent).

-

Outcome: Reliable 1,2-trans selectivity (e.g.,

-glucosides,

-

-

Pathway B: Solvent & Conformational Control.

-

Mechanism: Uses a non-participating group (ether, azide) at C2. Stereocontrol relies on the anomeric effect (thermodynamic preference for axial substituents) or solvent coordination (e.g., the "Nitrile Effect" vs. "Ethereal Effect").

-

Outcome: 1,2-cis selectivity (e.g.,

-glucosides) or 1,2-trans via specific solvent coordination.

-

Strategic Decision Tree

Figure 1: Decision matrix for selecting donor protecting groups and solvents based on target stereochemistry.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 1,2-trans-Glycosides (Schmidt Protocol)

Target:

Reagents:

-

Donor: 2,3,4,6-Tetra-O-benzoyl-

-D-glucopyranosyl trichloroacetimidate. -

Acceptor: Primary or secondary alcohol (ROH).

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[3][4][5]

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Pre-drying (Critical): Co-evaporate the donor (1.2 equiv) and acceptor (1.0 equiv) with dry toluene (

mL) to remove trace water. High vacuum for 2 hours. -

Solvation: Dissolve the mixture in anhydrous DCM (0.05 M concentration relative to acceptor) under Argon atmosphere.

-

Scavenging: Add activated 4Å Molecular Sieves (powdered, flame-dried immediately prior to use). Stir at Room Temperature (RT) for 30 mins.

-

Cooling: Cool the reaction mixture to -20°C .

-

Note: While NGP is robust, lower temperatures prevent side reactions like aglycon transfer [1].

-

-

Activation: Add TMSOTf (0.1 equiv) dropwise.

-

Visual Cue: The solution may turn slightly yellow.

-

-

Monitoring: Stir at -20°C. Monitor by TLC (approx. 30-60 mins). Look for the disappearance of the donor (high

) and appearance of the product (lower -

Quenching: Add Triethylamine (Et

N, 2 drops) to neutralize the acid. -

Workup: Filter through Celite to remove sieves. Concentrate and purify via flash chromatography.

Self-Validation Check:

-

The product must show a large coupling constant (

Hz) in

Protocol B: Synthesis of 1,2-cis-Glycosides (Ether-Mediated)

Target:

Reagents:

-

Donor: 2,3,4,6-Tetra-O-benzyl-

-D-glucopyranosyl trichloroacetimidate (Per-benzylated, non-participating C2). -

Solvent: Diethyl Ether (Et

O) or Dioxane .

Step-by-Step Methodology:

-

Pre-drying: Co-evaporate donor (1.5 equiv) and acceptor (1.0 equiv) with toluene.

-

Solvation: Dissolve in anhydrous Diethyl Ether (0.02 M - Dilution favors intramolecular S_N2-like pathways).

-

Add Sieves: Add 4Å Molecular Sieves; stir 30 mins under Argon.

-

Cooling: Cool to -78°C (Dry ice/Acetone bath).

-

Causality: Low temperature suppresses the

oxocarbenium pathway, favoring the

-

-

Activation: Add TMSOTf (0.1 equiv) slowly.

-

Reaction: Allow to warm slowly to -40°C over 2 hours.

-

Quench/Workup: Quench with Et

N at low temp. Filter and purify.

Mechanism Visualization:

Figure 2: The Ethereal Solvent Effect. Ether coordinates the

Part 3: Analytical Validation (NMR)

Stereochemistry must be validated using proton coupling constants (

Table 1: Key NMR Parameters for Anomeric Assignment

| Sugar Type | Anomer | Configuration | |||

| Glucose/Galactose | Equatorial H1 | 3.0 - 4.0 | ~5.0 - 5.5 | ~170 | |

| Glucose/Galactose | Axial H1 | 7.0 - 9.0 | ~4.4 - 4.8 | ~160 | |

| Mannose | Equatorial H1 | ~1.7 | ~4.8 - 5.2 | ~170 | |

| Mannose | Axial H1 | ~0.8 (singlet) | ~4.5 - 4.9 | ~160 |

Note: For Mannose, H1-H2 coupling is small for both anomers due to the equatorial H2. Use

Part 4: Troubleshooting & QC

-

Orthoester Formation:

-

Symptom:[5][10][11][12] In 1,2-trans synthesis (Protocol A), a byproduct forms with a similar

but different NMR. -

Cause: The acceptor attacked the central carbon of the acyloxonium ion instead of C1.

-

Fix: Ensure the reaction is strictly anhydrous. Increase the acidity slightly (more TMSOTf) to rearrange the orthoester to the glycoside.

-

-

Low

-Selectivity in Protocol B:-

Cause: Temperature too high or concentration too high.

-

Fix: Dilute to 0.01 M. Ensure temp stays below -40°C. Consider using the "Synergistic Solvent Effect" (e.g., Toluene/Dioxane mixtures) [4].

-

-

Hydrolysis (Hemiacetal formation):

-

Cause: Wet molecular sieves or solvents.

-

Fix: Flame-dry sieves under vacuum immediately before use.

-

References

-

Schmidt, R. R., & Michel, J. (1980).[9] Facile Synthesis of

- and -

Nigudkar, S. S., & Demchenko, A. V. (2015).[13] Stereocontrolled 1,2-cis-glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science.

-

Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters. (Note: Cited for general reagent handling context in carbohydrate synthesis).

Sources

- 1. 1,2-cis O-Glycosylation: Methods, Strategies, Principles: Ingenta Connect [ingentaconnect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Recent advances in stereoselective 1,2-cis-O-glycosylations [frontiersin.org]

Troubleshooting & Optimization

Welcome to the Azide Chemistry Technical Assistance Center

Technical Support Reference ID: AZ-STAB-2024-V2

Subject: Stability, Handling, and Troubleshooting of the Azido Group (

You have reached the Tier-3 Support Guide for organic azide chemistry. This document is structured to troubleshoot critical stability failures, prevent hazardous decomposition, and optimize synthetic workflows involving the azido group.

Unlike standard functional groups, the azido moiety is energetically loaded (approx. 490 kJ/mol release upon decomposition). Its stability is binary: it is either an excellent, orthogonal handle (as in Click chemistry) or a catastrophic kinetic hazard.

Part 1: The Safety Prime Directive (Critical)

User Query: "How do I know if my specific organic azide is safe to isolate or scale up?"

Technical Resolution: You must validate every azide against the C/N Ratio Rule and the Rule of Six . Do not rely on "standard protocols" without calculating these values for your specific molecule.

The Stability Equations

To ensure an organic azide is non-explosive and manipulable, the structure must satisfy the following ratio (where

- : Number of Carbon atoms

- : Number of Oxygen atoms

- : Total number of Nitrogen atoms (including the 3 in the azide group)

The "Rule of Six": A simplified heuristic stating that six carbons (or equivalent mass) per energetic functional group provides sufficient dilution to render the compound relatively safe [1].[1][2]

Workflow: Safety Assessment Protocol

Use the following logic flow before scaling any reaction above 1 mmol.

Figure 1: Decision matrix for the isolation and handling of organic azides based on the Smith/Sharpless stability rules.

Part 2: Troubleshooting Chemical Stability

Technical Resolution:

The azido group is an "ambiphile"—it is an electrophile at

Common Instability Scenarios

| Reagent/Condition | Stability Status | Mechanism of Failure |

| Pd/C + | Unstable | Rapid hydrogenolysis to primary amine ( |

| Phosphines ( | Unstable | Staudinger Reaction: Forms iminophosphorane, hydrolyzes to amine.[3] |

| Thiols (R-SH) | Variable | Can reduce azides to amines (Snell reaction) in biological buffers. |

| Lewis Acids ( | Unstable | Promotes Schmidt Rearrangement or decomposition to |

| Strong Acids ( | Hazardous | Protonation generates |

| Grignard Reagents | Unstable | Nucleophilic attack on the azide terminus forms triazenes (diazoamino compounds). |

Troubleshooting Guide: Unwanted Reduction

-

Issue: You need to reduce an alkene/alkyne in the presence of an azide.

-

Fix: Avoid Pd/C. Use Lindlar catalyst or diimide reduction, which generally spares the azide group.

-

Issue: You observe gas evolution (

) unexpectedly. -

Fix: Check for phosphine contaminants or strong Lewis acids.

extrusion is the hallmark of azide decomposition.

Part 3: Thermal & Photochemical Stability

User Query: "Can I distill my azide? Also, the product turned brown on the bench."

Technical Resolution:

-

Distillation: Strictly prohibited for low molecular weight azides. For higher molecular weight azides (C/N > 3), it is possible but high-risk.

-

Self-Validating Step: Never heat an azide bath temperature above 100°C without prior DSC data. Most organic azides begin decomposing exothermically between 140°C–170°C [2].

-

-

Photostability: Azides are photolabile. Exposure to UV (and sometimes ambient) light causes the extrusion of

to form a Nitrene .

The Nitrene Pathway (The "Brown Gunk" Effect)

When an azide absorbs a photon, it ejects nitrogen to form a highly reactive nitrene intermediate (

Figure 2: Decomposition pathways of organic azides upon thermal or photochemical activation [3].

Part 4: Storage and Handling FAQ

Q: How do I store my azide library?

-

A: Store in amber vials (light protection) at 4°C or -20°C.

-

A: Never use ground glass stoppers. Friction between the glass joints can detonate trace azide crystals. Use Teflon-lined screw caps or septa.

Q: Can I use Dichloromethane (DCM) or Chloroform?

-

A: CAUTION. While organic azides are soluble in DCM, mixing Sodium Azide (

) with DCM or Chloroform forms Diazidomethane ( -

Protocol: If synthesizing an organic azide from

, use solvents like DMF, DMSO, or Acetonitrile. Avoid halogenated solvents during the nucleophilic substitution step.[1][2]

Q: How do I dispose of azide waste?

-

A: Do not pour down the drain (reacts with copper/lead pipes to form heavy metal azides).

-

A: Quench by reducing to the amine (using Triphenylphosphine/water) or by chemical destruction with nitrous acid (

) in a controlled fume hood environment.

References

-

Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Source of the "Rule of Six").[1][2]

-

Bratz, M., et al. (2016). "Safety Assessment of Organic Azides." Organic Process Research & Development.

-

Gritsan, N. P., & Platz, M. S. (2006). "Photochemistry of Azides: The Azide/Nitrene Interface." Chemical Reviews, 106(10), 3844–3867.

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.

Sources

Technical Support Center: Chemical Glycosylation Troubleshooting

Current Status: Online 🟢

Department: Synthetic Carbohydrate Chemistry & Process Development

Persona: Senior Application Scientist

Welcome to the Glyco-Synthesis Help Desk

Subject: Troubleshooting Common Byproducts & Reaction Failures Ticket Priority: High (Drug Substance/Intermediate Critical)

Welcome. If you are reading this, your TLC plate likely shows a mess of spots, or your NMR suggests you’ve made a rock-stable isomer you didn't want. Glycosylation is not a simple "A + B" reaction; it is a chaotic competition between substitution, elimination, and rearrangement.

This guide addresses the four most common failure modes in chemical glycosylation. We do not just list "check your water content"; we explain the mechanistic causality of why your donor died and how to resurrect the reaction.

Ticket #1: The "Dead-End" Rearrangement

User Report: "I am using a Trichloroacetimidate (TCA) donor. The donor is consumed, but I see no coupling product. Instead, I isolated a very stable, crystalline byproduct."

Diagnosis: The Chapman-Like Rearrangement

You have likely formed the N-glycosyl trichloroacetamide . This is the "corpse" of a TCA donor. Instead of the promoter activating the leaving group to leave, the nitrogen of the imidate attacks the anomeric center in a unimolecular or intermolecular fashion, forming a thermodynamically stable amide bond. Once formed, this molecule is inert to further glycosylation.

The Mechanism

Under Lewis acidic conditions (e.g., TMSOTf), if the acceptor is not nucleophilic enough or if the temperature is too high, the imidate nitrogen competes with the acceptor.

Troubleshooting Protocol

| Variable | Adjustment | Rationale |

| Addition Order | Use the "Inverse Procedure" | Crucial: Mix the Acceptor and Promoter (catalyst) first. Add the Donor slowly (dropwise) to this mixture. This ensures that as soon as the donor sees the acid, an acceptor molecule is statistically available to trap the oxocarbenium ion immediately. |

| Temperature | Cool to -78°C or -40°C | The rearrangement has a higher activation energy than the glycosylation. Low temps favor the kinetic glycosylation over the thermodynamic rearrangement. |

| Promoter | Switch to TfOH | Sometimes TMSOTf silylates the acceptor, reducing its nucleophilicity. Triflic acid (TfOH) avoids this. |

Ticket #2: The Orthoester Trap

User Report: "I used a C2-acyl donor for neighbor-assisted beta-selectivity. I isolated a product with the correct mass, but the NMR C-1 signal is shifted upfield, and it is acid-labile."

Diagnosis: Kinetic Trapping as a 1,2-Orthoester

You successfully generated the acyloxonium ion (the intermediate for 1,2-trans selectivity), but the acceptor attacked the central carbon of the acyloxonium ring rather than the anomeric carbon .

Visualization: The Orthoester Pathway

Figure 1: The bifurcation point. Attack at the C-1 yields the product; attack at the acetoxonium carbon yields the orthoester.

Troubleshooting Protocol

-

Don't Quench Yet: If TLC shows the orthoester (often a less polar spot), do not stop the reaction .

-

The Rearrangement: Orthoesters are often kinetic products that can rearrange to the thermodynamic glycoside.

-

Action: Add more Lewis Acid (TMSOTf) and warm the reaction slowly from -20°C to 0°C or RT.

-

-

Water Check: Orthoesters hydrolyze rapidly to the C2-OH sugar (the "hemiacetal ester") during aqueous workup if not rearranged. If you isolate a C2-OH byproduct, you likely had an orthoester that hydrolyzed.

Ticket #3: Aglycone Transfer ("Cannibalization")

User Report: "I am doing a convergent block synthesis. My acceptor is a thioglycoside. When I react it with a TCA donor, I lose my acceptor, and the donor seems to pick up the thio-group."

Diagnosis: Aglycone Transfer

This is a classic problem in "Armed-Disarmed" strategies or convergent synthesis. Your acceptor (a thioglycoside) is acting as a nucleophile via its sulfur atom rather than its hydroxyl group. It attacks the activated donor, transferring the sulfur aglycone to the donor.[1]

The Mechanism

-

Donor activates

Oxocarbenium ion.[2] -

Acceptor (Thioglycoside) attacks Oxocarbenium via Sulfur .

-

Result: A new thioglycoside (scrambled) and a hemiacetal.

Troubleshooting Protocol

-

Tuning Reactivity: Ensure your acceptor is significantly "disarmed" (electron-withdrawing groups like benzoates/esters) compared to the donor.

-

The "DMP" Solution: Switch your acceptor's aglycone to 2,6-dimethylphenyl (DMP) thioglycoside.[3] The steric bulk of the methyl groups prevents the sulfur from attacking the donor, forcing the reaction through the hydroxyl group [1].

Ticket #4: Elimination (The Glycal Byproduct)

User Report: "I see a new spot that is UV active. NMR shows a vinyl proton signal (~6.0 ppm)."

Diagnosis: E1/E2 Elimination to Glycal

Instead of the acceptor attacking the anomeric center, a base (often the acceptor itself or the leaving group) abstracted the proton at C-2, leading to the formation of a double bond between C-1 and C-2 (a glycal).

Visualization: Elimination vs. Substitution

Figure 2: The competition between productive substitution and destructive elimination.

Troubleshooting Protocol

| Factor | Adjustment |

| Basicity | Avoid using hindered amine bases (like DTBMP) unless absolutely necessary for acid-sensitive substrates. If using them, reduce equivalents. |

| Solvent | The Nitrile Effect: Use Acetonitrile (MeCN) as a solvent. It forms a transient nitrilium ion (axial attack) which stabilizes the intermediate and reduces the basicity of the environment, disfavoring elimination [2]. |

| Acceptor | If the acceptor is sterically hindered (e.g., C-4 of a glucoside), the rate of substitution drops, allowing elimination to take over. Increase acceptor concentration to shift kinetics toward substitution. |

References

-

Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. Source: Crich, D., & Li, H. (2007). Journal of Organic Chemistry. Context: Defines the use of sterically hindered thiol aglycones to prevent sulfur nucleophilicity.

-

Common side reactions of the glycosyl donor in chemical glycosylation. Source: Christensen, H. M., et al. (2015).[4] Carbohydrate Research. Context: Comprehensive review of hydrolysis, elimination, and rearrangement mechanisms.[5][6]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors. Source: van der Vorm, S., et al. (2023). Organic Letters. Context: Mechanistic proof of the intermolecular nature of the amide rearrangement.[1][7]

-

Handbook of Chemical Glycosylation. Source: Demchenko, A. V. (Ed.).[4] (2008). Wiley-VCH. Context: The authoritative text on glycosylation troubleshooting and protecting group strategies.

Sources

- 1. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.au.dk [pure.au.dk]

- 5. researchgate.net [researchgate.net]

- 6. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Azido-Tetrahydropyran (THP) Derivatives

Subject: Troubleshooting Side Reactions & Stability Protocols Ticket ID: AZ-THP-SOL-001 Status: Open for Consultation

Introduction

Welcome to the Technical Support Center. This guide addresses the specific chemical behavior of azido-tetrahydropyran (THP) derivatives. While these compounds are invaluable as glycosyl donors and "Click" chemistry handles, the THP ring system introduces unique electronic effects (anomeric effect, ring strain) that drive side reactions not seen in simple aliphatic azides.

This guide is structured to troubleshoot three critical failure modes:

-

Anomeric Instability (Mutarotation & Hydrolysis)

-

Reduction Stalls (Staudinger Intermediates)

-

Chemospecificity Failures (Elimination & Metal Trapping)

Module 1: Anomeric Instability (Glycosyl Azides)

Symptom:

"My pure

-anomer converted to anmixture during storage," or "I see degradation to a hemiacetal."

Technical Insight: If the azide group is located at the C1 position (anomeric center), it is subject to the anomeric effect . While glycosyl azides are generally more stable than glycosyl halides, they are not inert.

-

Thermodynamic Drive: The

-anomer (axial) is often thermodynamically favored over the -

Mechanism: In the presence of even trace Lewis acids or Brønsted acids, the endocyclic oxygen protonates, facilitating ring opening or transient oxocarbenium ion formation, leading to mutarotation or hydrolysis.

Troubleshooting Protocol

| Variable | Recommendation | Causality |

| Storage pH | pH 7.5 - 8.0 | Slightly basic conditions prevent protonation of the ring oxygen, shutting down the acid-catalyzed anomerization pathway. |

| Solvent | Avoid | Chloroform often contains trace HCl. Use neutralized |

| Temperature | -20°C | Kinetic trapping prevents the system from reaching thermodynamic equilibrium ( |

Visual Logic: Anomerization Pathway

Caption: Acid-catalyzed mutarotation mechanism via the oxocarbenium ion intermediate.

Module 2: Staudinger Reduction Failures

Symptom:

"The azide disappeared on TLC, but the amine product is missing. I isolated a polar intermediate."

Technical Insight: The Staudinger reduction involves the formation of a phosphazene (aza-ylide) intermediate. In THP systems, steric bulk around the ring can stabilize this intermediate, preventing the final hydrolysis step.

-

The "Stalled" Intermediate: The aza-ylide (

) is often stable enough to be isolated if water attack is sterically hindered. -

Dimerization: If the hydrolysis is slow and an aldehyde/ketone is present (or generated), the amine can react with the aza-ylide to form complex dimers or imines (Aza-Wittig side reaction).

Troubleshooting Protocol

Step-by-Step Recovery of "Stalled" Reactions:

-

Diagnosis: Check

NMR.[1]- ppm: Phosphine Oxide (Reaction Complete).

- ppm: Stalled Aza-ylide (Phosphazene).

-

Forced Hydrolysis:

-

Do not just add water.[2]

-

Add 1.0 M HCl (aq) dropwise to the reaction mixture (THF/Water).

-

Mechanism: Protonation of the phosphazene nitrogen (

) makes the phosphorus highly electrophilic, forcing water attack even in sterically crowded THP rings.

-

-

Heat: Warm to 40°C. High steric hindrance (e.g., C3-azido-allo-derivatives) raises the activation energy for the hydrolysis transition state.

Visual Logic: Staudinger Troubleshooting

Caption: Decision tree for overcoming stalled Staudinger reductions in sterically hindered systems.

Module 3: Elimination & Substitution Risks

Symptom:

"I attempted a base-mediated alkylation and lost the azide group."

Technical Insight:

Azido groups are generally poor leaving groups, but on a THP ring, they can participate in E2 elimination reactions if a proton is available at the

-

Product: Formation of enamides or glycals (enol ethers).

-

Risk Factor: Strong bases (NaH, t-BuOK) promote this elimination.

Symptom:

"My Click reaction (CuAAC) worked, but the product is green and yield is low."